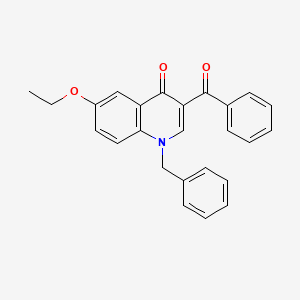

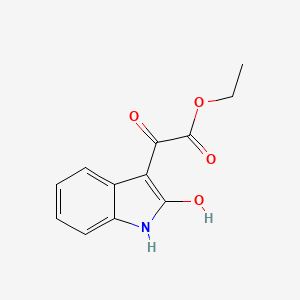

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. For example, free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Scientific Research Applications

Synthesis and Characterization

New Routes to Fused Isoquinolines : This research explores the synthesis of fused isoquinolines through various chemical reactions, providing insights into the structural and synthetic versatility of compounds related to 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one. The study discusses the regioselective 1,3-dipolar cycloaddition and other reactions leading to the formation of benzo[a]quinolizin-4-ones and benzo[a]quinolizin-4-imines, showcasing the potential for creating complex heterocyclic structures (Awad et al., 2002).

Rhodium-Catalyzed Relay Carbenoid Functionalization : This paper presents a method for the annulation of ethyl benzimidates and α-aroyl sulfur ylides using rhodium catalysis, producing pyrano[4,3,2-ij]isoquinoline derivatives. This approach highlights the dual ortho-C-H functionalization and cyclization, offering a pathway to synthesize complex heteroarenes with potential applications in optoelectronics (Wu et al., 2018).

Optical and Electronic Properties

Nonlinear Optical Properties : The study on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium derivatives reveals their potential for optical limiting applications, indicating the relevance of quinoline derivatives in the development of materials for photonic and optoelectronic technologies (Ruanwas et al., 2010).

Anticancer Potential

Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents : This research demonstrates the anticancer potential of tetrahydroisoquinoline derivatives, emphasizing the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in the design of novel pharmaceutical agents with cytotoxic properties against breast cancer cell lines (Redda et al., 2010).

Eco-friendly Synthesis Approaches

Novel Synthesis of Quinolin-2(1H)-one Derivatives : Highlighting an eco-friendly synthesis protocol, this study showcases the formation of quinolin-2(1H)-one derivatives via a one-pot C–C and C–N bond-forming strategy. This approach emphasizes the importance of green chemistry principles in the synthesis of heterocyclic compounds (Yadav et al., 2020).

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in the synthesis and application of related compounds, including 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one.

properties

IUPAC Name |

3-benzoyl-1-benzyl-6-ethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-2-29-20-13-14-23-21(15-20)25(28)22(24(27)19-11-7-4-8-12-19)17-26(23)16-18-9-5-3-6-10-18/h3-15,17H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFAXJYQTMTBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)

![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)

![2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid](/img/structure/B2878101.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)